An In-depth Technical Guide to 1-(Tetrahydro-2-furoyl)piperazine
An In-depth Technical Guide to 1-(Tetrahydro-2-furoyl)piperazine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Tetrahydro-2-furoyl)piperazine, also known by its CAS Number 63074-07-7, is a heterocyclic organic compound featuring a piperazine ring linked to a tetrahydrofuran moiety via an amide bond.[1] It is not a naturally occurring substance but is synthesized for its significant role as a versatile building block and key intermediate in medicinal chemistry and pharmaceutical development.[1][2][3] Its structural characteristics make it a valuable scaffold for designing novel therapeutic agents, particularly those targeting the central nervous system, such as antipsychotic and antidepressant compounds.[2][3][4] This document provides a comprehensive overview of its fundamental properties, applications, and synthetic considerations.
Chemical and Physical Properties
1-(Tetrahydro-2-furoyl)piperazine is typically a colorless to yellow, viscous liquid or a white to off-white solid at room temperature.[1][5][6] It is fully miscible in water.[5][7][8][9] The core quantitative properties are summarized below.
Identifiers and Molecular Characteristics
| Property | Value | Reference(s) |
| CAS Number | 63074-07-7 | [1][10] |
| Molecular Formula | C₉H₁₆N₂O₂ | [1][5] |
| Molecular Weight | 184.24 g/mol | [5][11][12] |
| IUPAC Name | oxolan-2-yl(piperazin-1-yl)methanone | [11][12] |
| PubChem CID | 2734641 | [1][11] |
| EINECS Number | 613-137-1 | [1] |
| InChI Key | UKESBLFBQANJHH-UHFFFAOYSA-N | [11][12] |
| Canonical SMILES | C1CC(OC1)C(=O)N2CCNCC2 | [11][12] |
Physicochemical Data
| Property | Value | Reference(s) |
| Appearance | Colorless to yellow viscous liquid | [5][6] |
| Density | 1.147 - 1.17 g/cm³ | [1][2][6] |
| Boiling Point | 140°C @ 1.5 mmHg; 125°C @ 0.2 mmHg | [1][6][13] |
| Flash Point | 169.6°C | [1][6] |
| Refractive Index | 1.5195 - 1.5215 | [1][6] |
| Water Solubility | Fully miscible | [5][7][8] |
| LogP | -0.13610 | [1] |
| PSA (Polar Surface Area) | 41.57 Ų | [1] |
Synthesis and Application
General Synthesis
The synthesis of 1-(Tetrahydro-2-furoyl)piperazine is achieved through standard organic synthesis routes, typically involving the coupling of a piperazine derivative with a tetrahydrofuran derivative.[1] A common method is the acylation of piperazine with tetrahydro-2-furoyl chloride or the amide coupling of piperazine with tetrahydro-2-furoic acid.
Caption: General synthesis workflow for 1-(Tetrahydro-2-furoyl)piperazine.
Role in Pharmaceutical Synthesis
This compound is a crucial intermediate in the production of various Active Pharmaceutical Ingredients (APIs).[4] Its piperazine and tetrahydrofuran moieties provide a versatile scaffold that can be further functionalized to modulate biological activity and pharmacokinetic properties.[2][3]
-
Terazosin Intermediate: It is known as an intermediate in the synthesis of Terazosin (an alpha-blocker used to treat BPH and high blood pressure), specifically as "Terazosin EP Impurity N".[5][10][14]
-
Leukotriene Biosynthesis Inhibitors: It has been used as a reactant for preparing pyrazol-3-propanoic acid derivatives which act as inhibitors of leukotriene biosynthesis in human neutrophils.[5][6]
-
Neurological Agents: The compound serves as a building block for drugs targeting neurological disorders, leveraging its structure to interact with biological systems effectively.[1][2][3]
Caption: Role of THFP as an intermediate in a typical drug development workflow.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of 1-(Tetrahydro-2-furoyl)piperazine are often proprietary and typically found within patent literature or specific research publications not identified in the general search. However, a representative protocol for an amide coupling reaction is provided below for illustrative purposes.
Illustrative Protocol: Synthesis via Amide Coupling
Objective: To synthesize 1-(Tetrahydro-2-furoyl)piperazine from tetrahydro-2-furoic acid and piperazine.
Materials:
-
Tetrahydro-2-furoic acid (1.0 eq)
-
Piperazine (1.2 eq, excess to favor mono-acylation)
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1.1 eq)
-
Hydroxybenzotriazole (HOBt) (0.5 eq)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve tetrahydro-2-furoic acid (1.0 eq) and HOBt (0.5 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0°C in an ice bath. Add the coupling agent, DCC (1.1 eq), portion-wise and stir the mixture for 30 minutes at 0°C to activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve piperazine (1.2 eq) in DCM. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product using column chromatography (silica gel, with an appropriate eluent system such as DCM/Methanol) to yield pure 1-(Tetrahydro-2-furoyl)piperazine.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Safety and Handling
Based on aggregated GHS data, 1-(Tetrahydro-2-furoyl)piperazine is classified as a warning-level substance.[11][13]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Standard laboratory safety practices, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed when handling this chemical. Store in a cool, dry, and well-ventilated place.[10]
References
- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-(Tetrahydro-2-furoyl)piperazine [myskinrecipes.com]
- 5. 1-(Tetrahydro-2-furoyl)piperazine | 63074-07-7 [chemicalbook.com]
- 6. 1-(Tetrahydro-2-furoyl)piperazine CAS 63074-07-7 [homesunshinepharma.com]
- 7. parchem.com [parchem.com]
- 8. chemwhat.com [chemwhat.com]
- 9. echemi.com [echemi.com]
- 10. 99% 1-(Tetrahydro-2-furoyl)-piperazine CAS NO.63074-07-7, CasNo.63074-07-7 Xi'an SENYI New Material Technology Co., Ltd(expird) China (Mainland) [senyi.lookchem.com]
- 11. 1-(Tetrahydro-2-furoyl)piperazine | C9H16N2O2 | CID 2734641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-(Tetrahydro-2-furoyl)piperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. 1-(Tetrahydro-2-furoyl)piperazine | 63074-07-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- | C9H16N2O2 | CID 7168208 - PubChem [pubchem.ncbi.nlm.nih.gov]
